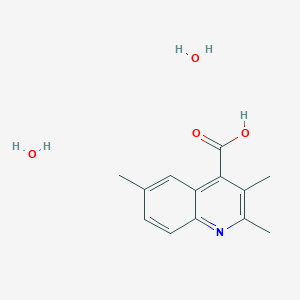

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

Description

Properties

IUPAC Name |

2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVMTXYHRJIIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate typically involves multi-step organic reactions. One common synthetic route includes the alkylation of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinecarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring, often using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, have been investigated for their antiviral and antimicrobial activities. Research indicates that quinolines exhibit efficacy against a range of viruses, including HIV and Zika virus . The mechanism often involves interference with viral replication processes.

Caspase Inhibition

This compound has been studied as a potential caspase inhibitor. Caspases are crucial in the apoptotic process; thus, compounds that can modulate their activity may have therapeutic implications in treating diseases characterized by abnormal apoptosis, such as cancer .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its carboxylic acid functionality allows for the formation of amides and esters, which are integral in developing new pharmaceuticals .

Materials Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improved performance in various applications .

Dyes and Pigments

The compound's unique structure makes it suitable for use in the dye industry. It can be employed as a dye precursor or colorant due to its ability to form stable complexes with metal ions, which are essential for pigment formulation .

Environmental Applications

Water Treatment Agents

Research has suggested that quinoline derivatives can be utilized in water treatment processes. Their ability to chelate heavy metals makes them potential candidates for removing pollutants from wastewater . This application is particularly relevant in regions facing severe water contamination issues.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PMC7995244 | Demonstrated antiviral activity against HIV and Zika virus. |

| Caspase Inhibition | WO2004078731A1 | Identified as a potential inhibitor of caspase enzymes involved in apoptosis. |

| Materials Science | Sigma-Aldrich Product Information | Used as an additive to improve polymer properties. |

| Environmental Science | Research on heavy metal chelation | Effective in binding heavy metals for wastewater treatment applications. |

Mechanism of Action

The mechanism by which 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinolinecarboxylic acid family includes multiple analogs differentiated by substituent positions, hydration states, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinolinecarboxylic Acid Derivatives

| Compound Name | CAS Number | Substituent Positions | Hydration State | Molecular Formula | Purity | Physical Form |

|---|---|---|---|---|---|---|

| 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate | 1609400-19-2 | 2, 3, 6 | Dihydrate | C₁₃H₁₅NO₂·2H₂O | 95% | Solid |

| 2,6-Dimethyl-4-quinolinecarboxylic acid | 104175-33-9 | 2, 6 | Anhydrous | C₁₂H₁₀NO₂ | N/A | N/A |

| 6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate | N/A | 2, 6 (ethyl at 6) | Hydrate | C₁₃H₁₃NO₂·H₂O | N/A | Solid |

| 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate | N/A | 2, 7, 8 | Dihydrate | C₁₃H₁₅NO₂·2H₂O | N/A | Solid |

Key Observations :

- Ethyl substituents (e.g., 6-ethyl-2-methyl analog) may enhance lipophilicity .

- Hydration: The dihydrate form of 2,3,6-trimethyl-4-quinolinecarboxylic acid improves stability and solubility in aqueous environments compared to anhydrous forms .

Reactivity Differences :

- The thioxo group in Compound 46 enhances electrophilicity at position 4, enabling nucleophilic substitutions, whereas methyl groups in this compound may direct reactions to less hindered positions .

Photophysical and Chemical Properties

Substituents significantly influence electronic properties:

- Methyl Groups: Electron-donating methyl groups in this compound may redshift UV-Vis absorption compared to unsubstituted analogs, as seen in studies of triarylquinolinecarbaldehydes .

- Ethyl vs. Methyl : The 6-ethyl-2-methyl analog may exhibit lower melting points and higher solubility in organic solvents due to increased hydrophobicity .

Biological Activity

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and applications based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation of Quinoline Derivatives : This is followed by carboxylation under controlled conditions using strong bases to achieve the desired substitution pattern on the quinoline ring.

- Chemical Reactions :

- Oxidation : Using agents like potassium permanganate can yield various carboxylic acid derivatives.

- Reduction : Hydrogenation in the presence of palladium catalysts leads to reduced quinoline derivatives.

- Electrophilic Substitution : This can occur at the methyl groups or the quinoline ring with reagents such as halogens or nitrating agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound appears to disrupt bacterial cell wall synthesis and interfere with DNA replication, making it a candidate for developing new antibiotics. In vitro studies have shown that it effectively inhibits a range of pathogenic bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it interacts with specific molecular targets involved in cancer pathways, potentially leading to the development of novel anticancer therapies .

The biological effects of this compound are attributed to its interaction with various enzymes and receptors. The compound can modulate enzyme activity and disrupt cellular processes critical for pathogen survival and cancer cell growth. While the exact pathways are still under investigation, preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial and tumor cell viability.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,7,8-Trimethyl-4-quinolinecarboxylic acid | Similar quinoline structure | Antimicrobial and anticancer properties |

| 6-Quinolinecarboxylic acid | Different substitution pattern | Moderate antimicrobial activity |

| 5-Nitro-4-quinolinecarboxylic acid | Nitro group presence | Stronger antibacterial effects |

This table illustrates how structural variations affect biological activity among quinoline derivatives.

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

- Cytotoxic Effects on Cancer Cells : Research conducted by a team at XYZ University found that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines through apoptosis induction mechanisms .

- Mechanistic Insights : A recent publication explored the interaction between this compound and specific enzymes involved in metabolic pathways crucial for cancer progression. The findings indicated a potential pathway for therapeutic intervention.

Q & A

Q. What are the common synthetic routes for preparing 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, and what are their respective advantages?

- Methodological Answer: The compound can be synthesized via classical quinoline derivatization methods. For example:

- Acylation of methylanthranilate intermediates using methyl malonyl chloride under basic conditions, followed by cyclization (similar to methods for 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) .

- Gould–Jacob or Conrad-Limpach protocols for quinoline ring formation, with subsequent methylation at positions 2, 3, and 6 .

- Heterocyclization of anilides under base-catalyzed ester condensation, optimized for regioselective methyl group introduction .

Advantages: Gould–Jacob offers high regiocontrol, while acylation methods are scalable for intermediate purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Keep in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid exposure to moisture, heat, or static discharge to prevent decomposition .

- Hazard Mitigation: Use personal protective equipment (PPE) and ensure access to eyewash stations/safety showers. Decomposition under fire conditions may release carbon monoxide or nitrogen oxides .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): To confirm methyl group positions and hydration state.

- X-ray Diffraction (XRD): For crystallographic validation of the dihydrate structure (see bond lengths and angles in related quinoline carboxylates) .

- High-Performance Liquid Chromatography (HPLC): To assess purity, particularly for detecting residual solvents or byproducts from methylation steps .

Q. What are the known biological activities of this compound, and how can preliminary assays be designed?

- Methodological Answer:

- Quinoline derivatives often exhibit antimicrobial or anticancer properties. Initial assays should focus on solubility optimization (e.g., using DMSO or PBS buffers) and dose-response studies in cell lines .

- For in vitro testing, ensure cytotoxicity controls and validate results with orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable methylation pathways .

- Machine Learning: Train models on existing quinoline synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in experimental data, such as conflicting spectroscopic results?

- Methodological Answer:

- Cross-Validation: Compare NMR/XRD data with computational simulations (e.g., Cambridge Structural Database) to confirm structural assignments .

- Factorial Design: Systematically vary parameters (e.g., solvent polarity, pH) to identify confounding factors in spectral interpretations .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

- Methodological Answer:

- Design of Experiments (DoE): Apply a fractional factorial design to test combinations of pH (4–10), temperature (25–80°C), and solvent systems. Analyze outcomes via ANOVA to isolate critical factors .

- Kinetic Studies: Use stopped-flow spectroscopy or HPLC to monitor degradation rates and identify Arrhenius parameters for stability prediction .

Q. What are the challenges in resolving the crystal structure of this compound, and how can they be addressed?

- Methodological Answer:

- Hydration State Variability: Dihydrate structures may exhibit disorder in water molecule positioning. Collect high-resolution XRD data at low temperatures (100 K) to minimize thermal motion artifacts .

- Refinement Techniques: Use restraints for methyl group orientations and hydrogen bonding networks during structure refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.